2-(4-bromophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
2-(4-Bromophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromophenyl group, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 4-bromobenzaldehyde with propylamine, followed by cyclization with anthranilic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-Fluorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-Methylphenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
2-(4-Bromophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological properties. The bromine atom can participate in various chemical reactions, making this compound a versatile building block for further chemical modifications.
Properties
Molecular Formula |
C17H17BrN2O |
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Molecular Weight |
345.2g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17BrN2O/c1-2-11-20-16(12-7-9-13(18)10-8-12)19-15-6-4-3-5-14(15)17(20)21/h3-10,16,19H,2,11H2,1H3 |
InChI Key |
IHTYUXMCBKVTBX-UHFFFAOYSA-N |
SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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